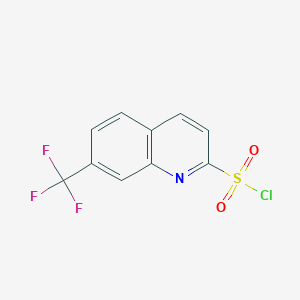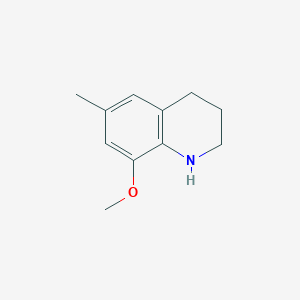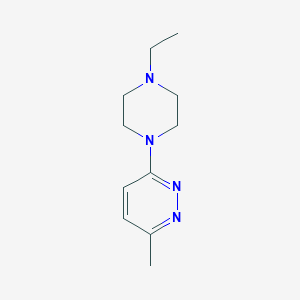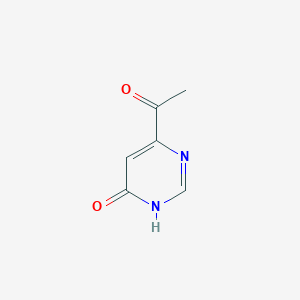
5-(Difluoromethyl)-2-(trifluoromethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Difluoromethyl)-2-(trifluoromethyl)phenol is a fluorinated organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a phenol ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using trifluoromethylating agents under controlled conditions . Another approach involves the defluorinative functionalization of trifluoromethyl alkenes with carbonyl derivatives, which can be achieved through photoinduced reactions .
Industrial Production Methods
Industrial production of fluorinated compounds often employs large-scale synthesis techniques that ensure high yield and purity. Methods such as continuous flow chemistry and the use of microreactors have been developed to optimize the production of compounds like 5-(Difluoromethyl)-2-(trifluoromethyl)phenol . These methods allow for precise control over reaction conditions, leading to efficient and scalable production.
化学反应分析
Types of Reactions
5-(Difluoromethyl)-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the difluoromethyl or trifluoromethyl groups, leading to the formation of partially or fully reduced products.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
科学研究应用
5-(Difluoromethyl)-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:
作用机制
The mechanism by which 5-(Difluoromethyl)-2-(trifluoromethyl)phenol exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to specific targets. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes .
相似化合物的比较
Similar Compounds
Trifluoromethylphenol: Contains only the trifluoromethyl group attached to the phenol ring.
Difluoromethylphenol: Contains only the difluoromethyl group attached to the phenol ring.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone functional group.
Uniqueness
5-(Difluoromethyl)-2-(trifluoromethyl)phenol is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups on the phenol ring. This dual substitution imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to compounds with only one type of fluorinated group .
属性
分子式 |
C8H5F5O |
|---|---|
分子量 |
212.12 g/mol |
IUPAC 名称 |
5-(difluoromethyl)-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H5F5O/c9-7(10)4-1-2-5(6(14)3-4)8(11,12)13/h1-3,7,14H |
InChI 键 |
NBKDYAXCUVDMRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)F)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)

![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)

![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)

